![molecular formula C8H10N2OS B13321944 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13321944.png)
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a thiadiazole ring substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and may have similar biological activities.
Cyclopropane carbaldehyde derivatives: Compounds with a cyclopropane ring and an aldehyde group may exhibit similar reactivity and chemical properties.
Uniqueness
1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of the thiadiazole ring and the cyclopropane carbaldehyde moiety. This structural arrangement may confer specific reactivity and biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C8H10N2OS |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
1-[(4-methylthiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c1-6-7(12-10-9-6)4-8(5-11)2-3-8/h5H,2-4H2,1H3 |
InChIキー |
JQIJMVQAJFLCHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)CC2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13321869.png)
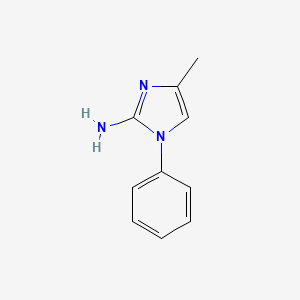
![4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13321875.png)
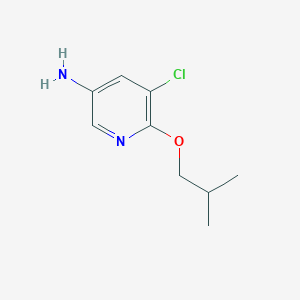

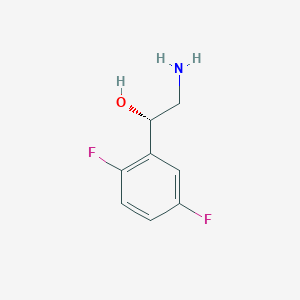
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)
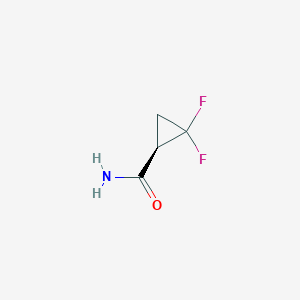

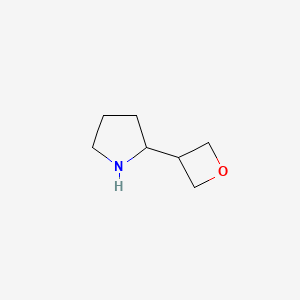
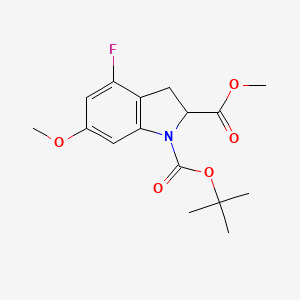
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13321928.png)
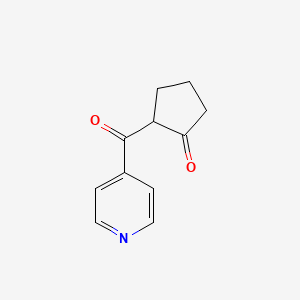
![5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine](/img/structure/B13321934.png)
